4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one
Description
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a hydrazinyl moiety at the 4-position and a methoxy group at the 8-position of the quinoline core. Its structure features an (E)-configured cyclohexylidenehydrazine group, which contributes to its unique stereoelectronic properties and intramolecular interactions, such as hydrogen bonding, as observed in X-ray crystallographic studies of analogous compounds .
The synthesis of such derivatives typically involves nucleophilic substitution at the 4-position of a quinolinone precursor. For example, 4-chloro-8-methylquinolin-2(1H)-one (a common intermediate) undergoes hydrazination to yield hydrazino derivatives, which can further react with ketones like cyclohexanone to form hydrazone linkages .
Properties
CAS No. |
649748-94-7 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-(2-cyclohexylidenehydrazinyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-9-5-8-12-13(10-15(20)17-16(12)14)19-18-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3,(H2,17,19,20) |
InChI Key |
UJZQCYKKSWNBGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2NN=C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one typically involves the reaction of 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction forms tricyclic products with good to high yield and excellent enantioselectivity . The diastereoselectivity of the reaction depends on the substituent in the 2-cyclohexylidene acetaldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: Substitution reactions can occur at the quinoline core or the cyclohexylidenehydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 4-Position
4-Hydrazinoquinolinones
- 4-Hydrazino-8-methylquinolin-2(1H)-one (8): Prepared via hydrazination of 4-chloro-8-methylquinolin-2(1H)-one or its tosylate derivative. The tosylate route offers superior overall yield (53%) compared to the chloroquinolinone pathway (36.8%) . This compound lacks the cyclohexylidene group but serves as a precursor for hydrazone derivatives.
- (E)-4-(2-Benzylidenehydrazinyl)quinolin-2(1H)-one (3): Features a benzylidene group instead of cyclohexylidene. X-ray analysis reveals strong intramolecular N–H···O hydrogen bonding between the hydrazine NH and the quinolinone carbonyl, stabilizing its planar conformation .
4-Azido/Aminoquinolinones
- 4-Azido-8-methylquinolin-2(1H)-one (10): Synthesized via azidation of 4-chloroquinolinone or nitrous acid treatment of hydrazinoquinolinone. Reduced to 4-aminoquinolinone (12) using the Staudinger reaction, which avoids by-products common in catalytic hydrogenation .
4-Hydroxyquinolinones
- 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2): Replaces the hydrazinyl group with a hydroxyl moiety.
Substituent Effects at the 8-Position
8-Methoxy vs. 8-Methyl/Chloro
- 8-Methoxy Group: Enhances electron-donating properties and lipophilicity compared to 8-methyl or chloro substituents. For example, 8-methoxyquinolin-2(1H)-one (CAS 22614-69-3) exhibits altered UV absorption and solubility profiles due to methoxy’s resonance effects .
- 8-Methyl Group: Found in intermediates like 4-chloro-8-methylquinolin-2(1H)-one, which is less polar than methoxy analogs, influencing reaction kinetics in nucleophilic substitutions .
Physicochemical and Structural Properties
Spectroscopic Characterization
- IR Spectroscopy: Hydrazinyl derivatives exhibit N–H stretches at ~3200 cm⁻¹ and C=O (quinolinone) at ~1663 cm⁻¹. Methoxy groups show C–O stretches near 1250 cm⁻¹ .
- ¹H NMR : The cyclohexylidene group in the target compound results in distinct aliphatic proton signals (δ 1.2–2.5 ppm), while the hydrazine NH appears as a broad singlet (~δ 5.8–6.0 ppm) .
Crystallographic Analysis
- Intramolecular Hydrogen Bonding: Observed in (E)-4-(2-benzylidenehydrazinyl)quinolin-2(1H)-one (N–H···O, ~2.1 Å), stabilizing the E-configuration and planar geometry. Similar interactions are expected in the cyclohexylidene analog .
Biological Activity
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one can be represented as . Its structure features a quinoline core substituted with a methoxy group and a hydrazine moiety, which is critical for its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one have shown promising results against various cancer cell lines.
- Case Study : A derivative with structural similarities exhibited an IC50 value of against MCF-7 breast cancer cells, indicating significant cytotoxicity . The mechanism involved cell cycle arrest at the G2/M phase and activation of apoptotic pathways as evidenced by caspase activation assays.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Quinoline derivatives have been studied for their ability to inhibit viral replication.
- Research Findings : Certain derivatives demonstrated high inhibition rates against H5N1 virus with low cytotoxicity. For example, compounds showing up to 91.2% inhibition were noted, suggesting that modifications in the quinoline structure can enhance antiviral efficacy .
The biological activity of 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Similar compounds have been reported to cause G2/M phase arrest, leading to inhibited cell proliferation .
- Antiviral Mechanisms : The presence of electron-withdrawing groups in the structure enhances lipophilicity and may facilitate interaction with viral proteins or nucleic acids .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | Apoptosis induction, G2/M arrest | |
| Antiviral | H5N1 Virus | 91.2% inhibition | Viral replication inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
